1,4-二丁基苯

描述

Synthesis Analysis

The synthesis of 1,4-Dibutylbenzene and its derivatives can involve various chemical processes, including Friedel-Crafts benzylation, which has been successfully applied using zinc chloride in the presence of polar solvents for the synthesis of 1,4-Dibenzylbenzene, potentially applicable for 1,4-Dibutylbenzene by altering the alkyl groups (Hayashi et al., 1995). Additionally, methods employing oxidative coupling polymerization have been explored for synthesizing polymers with diacetylene groups in the main chain, hinting at the versatility of 1,4-Dibutylbenzene's synthesis approaches (Okawa & Uryu, 1990).

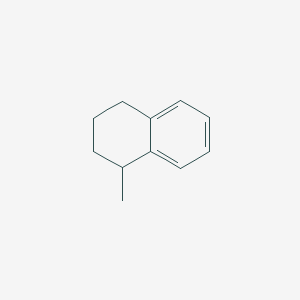

Molecular Structure Analysis

The molecular structure of 1,4-Dibutylbenzene derivatives has been extensively studied, revealing insights into their conformation and stability. For instance, studies on 1,4-diethynylbenzene derivatives have shown that substituents on the aromatic spacer group do not create strong donor-acceptor interactions along the rigid backbone of organometallic polymers, suggesting similar structural stability for 1,4-Dibutylbenzene derivatives (Khan et al., 2003).

Chemical Reactions and Properties

1,4-Dibutylbenzene participates in various chemical reactions, highlighting its reactive nature and utility in synthesis. For example, its derivatives have been used in on-surface polymerization processes on Cu(111) surfaces, yielding disordered covalent networks (Eichhorn et al., 2013). This property underlines the potential of 1,4-Dibutylbenzene in materials science and nanotechnology applications.

Physical Properties Analysis

The physical properties of 1,4-Dibutylbenzene derivatives, such as thermal stability and molecular weight, have been characterized in several studies. For instance, the synthesis of polymers containing diacetylene groups in the main chain has shown that these materials exhibit relatively high molecular weight and are expected to have a polydiyne structure without defects, suggesting the robust physical properties of 1,4-Dibutylbenzene-based polymers (Okawa & Uryu, 1990).

Chemical Properties Analysis

The chemical properties of 1,4-Dibutylbenzene, such as reactivity and electrochromic properties, have been a subject of interest. Research into selenophene-based monomers related to 1,4-Dibutylbenzene has revealed rapid and significant transmittance changes in the near-infrared region, indicating potential applications in electrochromic devices (Aydemir et al., 2008).

科学研究应用

烃类和二基的合成:对环张力如何影响二自由基或二基的形成的研究,导致合成特定的烃类,包括能够形成二基的烃类,这在化学研究和合成中是相关的 (Wittig,1980).

1,4-二酰基苯的合成:开发了一种合成 1,4-二酰基苯的有效方法,使用双四丁基铵重铬酸盐作为氧化剂,展示了其在有机合成中的实用性 (Suhana & Srinivasan,2003).

表面聚合:在超高真空条件下在 Cu(111) 表面上聚合 1,4-二乙炔基苯揭示了在材料科学中的潜在应用,特别是在创建具有不同结构基元的共价网络方面 (Eichhorn, Heckl, & Lackinger,2013).

爆炸物检测的荧光传感器:由 1,4-二氯-或 1,4-二氟-2,5-二芳基苯衍生物合成的 1,4-二芳基五苯并三环庚烯展示了 1,4-芳基残基对荧光的调节。在硝基芳香化合物蒸气存在下荧光猝灭表明其在传感爆炸物中的潜在应用 (Zyryanov, Palacios, & Anzenbacher,2008).

火箭冲压发动机燃料分散剂:对 1,4-二乙炔基苯 (DEB) 作为火箭冲压发动机固体燃料分散剂的研究突出了其在性能特征方面的效率,展示了其在航空航天工程中的实用性 (Yanovskii 等,2019).

电致发光材料的合成:4-[4-((4-吡啶基)乙烯基)苯乙烯基]-N,N-二丁基苯胺的电致发光性质的合成和研究揭示了其在电致发光中的潜在应用,表明其在电子设备新材料开发中的用途 (赵志,2013).

安全和危害

1,4-Dibutylbenzene should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of fire, use CO2, dry chemical, or foam for extinction .

作用机制

Target of Action

1,4-Dibutylbenzene, also known as 1,4-Di-n-butylbenzene, is a chemical compound with the molecular formula C14H22 The primary targets of this compound are not well-documented in the literature

Mode of Action

Like other alkylbenzenes, it may undergo reactions at the benzylic position .

Biochemical Pathways

Alkylbenzenes can potentially undergo reactions that involve the formation of radicals . These radicals can then participate in various biochemical pathways, leading to downstream effects.

Pharmacokinetics

It is also known to inhibit CYP2D6, an enzyme involved in drug metabolism .

Action Environment

The action of 1,4-Dibutylbenzene can be influenced by various environmental factors. For instance, its solubility can affect its bioavailability and efficacy . It is moderately soluble, which may limit its distribution in the body . Additionally, its stability can be affected by factors such as temperature, pH, and the presence of other chemicals .

属性

IUPAC Name |

1,4-dibutylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22/c1-3-5-7-13-9-11-14(12-10-13)8-6-4-2/h9-12H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQOZYOOFXEGDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

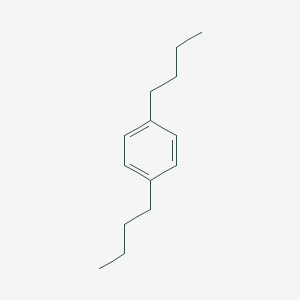

CCCCC1=CC=C(C=C1)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166213 | |

| Record name | Benzene, 1,4-dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dibutylbenzene | |

CAS RN |

1571-86-4 | |

| Record name | 1,4-Dibutylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1571-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,4-dibutyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001571864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,4-dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes sodium 1,4-dibutylbenzene sulfonate a potentially valuable compound for enhanced oil recovery (EOR)?

A1: The research highlights that sodium 1,4-dibutylbenzene sulfonate exhibits a significantly lower Krafft point compared to other similarly sized alkylbenzene sulfonates []. The Krafft point is the temperature at which a surfactant becomes soluble enough in water to form micelles, which are essential for EOR applications. A lower Krafft point means the surfactant can be effective at lower temperatures, making it potentially more suitable for oil reservoirs with colder environments. This characteristic, alongside its ability to lower interfacial tension between oil and water, makes it a promising candidate for EOR formulations.

Q2: How does the addition of electrolytes or alcohols influence the Krafft point of sodium 1,4-dibutylbenzene sulfonate?

A2: The study investigated the impact of electrolytes and alcohols on the Krafft-Clear Point diagrams of sodium 1,4-dibutylbenzene sulfonate []. The results demonstrated that the presence of electrolytes and alcohols generally leads to a decrease in the Krafft point. This finding suggests that formulating EOR solutions with these additives could further enhance the surfactant's effectiveness at lower temperatures.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。